molecular formula C14H14N2O2 B2588327 N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide CAS No. 247061-05-8

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide

Cat. No.: B2588327
CAS No.: 247061-05-8
M. Wt: 242.278
InChI Key: KXXSODMBJQNMLQ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide is an organic compound with the molecular formula C14H14N2O2. It is a white crystalline powder that is stable at room temperature. This compound is known for its low solubility in water but can dissolve well in certain organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide typically involves the reaction of 4-hydroxy-2,6-dimethylaniline with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of a nitro group results in an amine .

Scientific Research Applications

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h3-8,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXSODMBJQNMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=N2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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